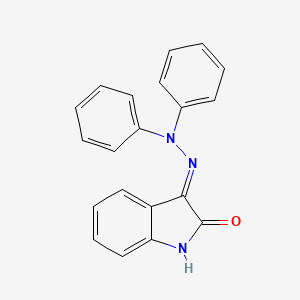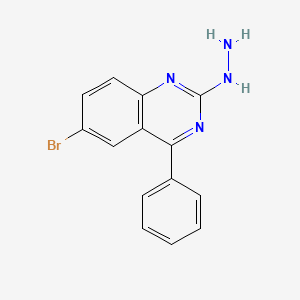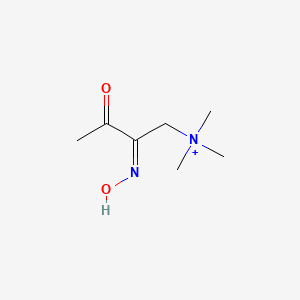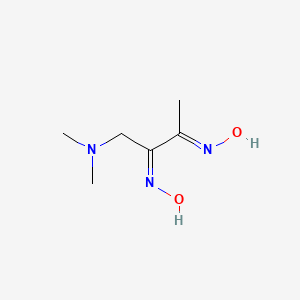![molecular formula C19H20Cl2N2O2 B11704341 4-(2,4-dichlorophenoxy)-N'-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide](/img/structure/B11704341.png)
4-(2,4-dichlorophenoxy)-N'-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide is a synthetic organic compound characterized by the presence of a dichlorophenoxy group and a butanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide typically involves the following steps:
Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butanoic acid under acidic conditions.
Conversion to butanehydrazide: The 2,4-dichlorophenoxybutanoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with 1-phenylpropan-2-one: The final step involves the condensation of the butanehydrazide with 1-phenylpropan-2-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of 2,4-dichlorophenoxybutanoic acid and its hydrazide.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Purification and isolation: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine substitution.
4-(2,4-dichlorophenoxy)butanoic acid: A precursor in the synthesis of the target compound.
Uniqueness
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide is unique due to its specific hydrazide linkage and the presence of a phenylpropan-2-ylidene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20Cl2N2O2 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(Z)-1-phenylpropan-2-ylideneamino]butanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-14(12-15-6-3-2-4-7-15)22-23-19(24)8-5-11-25-18-10-9-16(20)13-17(18)21/h2-4,6-7,9-10,13H,5,8,11-12H2,1H3,(H,23,24)/b22-14- |
InChI Key |
JOBGRAACPHVMMR-HMAPJEAMSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)/CC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11704259.png)
![3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11704268.png)



![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11704314.png)
![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11704318.png)
![2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11704319.png)

![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704330.png)

![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11704339.png)
![(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11704342.png)
![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11704346.png)
